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1,1-Difluoro-N-methylpropan-2-amine, also known as 1,1-Difluoro-2-methylpropan-2-amine hydrochloride, is a synthetic compound characterized by the presence of two fluorine atoms attached to the first carbon of a propanamine backbone. Its chemical formula is , and it is often utilized in various fields such as organic synthesis, medicinal chemistry, and biological research. The compound exhibits unique properties due to the electronegative fluorine atoms, which influence its reactivity and interactions with biological systems.
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The products formed from these reactions depend on the reagents and conditions applied. For instance, oxidation may yield fluorinated alcohols or ketones, while reduction can produce amines.
Research into the biological activity of 1,1-Difluoro-N-methylpropan-2-amine indicates potential interactions with various biological molecules. The compound may influence enzyme activity or receptor binding, making it a candidate for therapeutic applications. Studies are ongoing to explore its pharmacological properties and possible uses in medicine.
The synthesis of 1,1-Difluoro-N-methylpropan-2-amine typically involves multi-step processes that introduce fluorine atoms into the molecular structure. Key methods include:
In industrial settings, continuous flow reactions and advanced purification techniques are employed to produce this compound at scale.
1,1-Difluoro-N-methylpropan-2-amine has a diverse range of applications:
Interaction studies involving 1,1-Difluoro-N-methylpropan-2-amine focus on its binding affinity to specific receptors and enzymes. These studies help elucidate its mechanism of action within biological systems. The compound's unique structure allows it to engage in various interactions that can modulate biological pathways, making it a subject of interest in pharmacological research.
Several compounds share structural similarities with 1,1-Difluoro-N-methylpropan-2-amine. Key comparisons include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,1-Difluoro-2-methylpropan-2-amine | Similar backbone with different substituents | Different reactivity due to substituent effects |
| 1,1-Difluoro-2-propanamine | Lacks the methyl group at the nitrogen | Affects solubility and biological activity |
| 1,1-Difluoro-2-ethylamine | Ethyl group instead of methyl | Alters steric hindrance and interaction profiles |
The uniqueness of 1,1-Difluoro-N-methylpropan-2-amine lies in its specific molecular structure with two fluorine atoms on the same carbon atom. This configuration enhances its stability and reactivity compared to similar compounds while also improving its solubility due to the presence of the hydrochloride group.
The compound is systematically named 1,1-difluoro-2-methylpropan-2-amine under IUPAC rules. Key structural identifiers include:
Table 1: Nomenclature and Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | 1,1-difluoro-2-methylpropan-2-amine | |
| CAS Number (Base) | 1516816-42-4 | |
| CAS Number (Hydrochloride) | 1803583-55-2 | |
| SMILES | CC(C)(C(F)F)N | |
| InChI Key | SYTBFGGNMOJFEU-UHFFFAOYSA-N |
Alternative designations include N-methyl-1,1-difluoro-2-methylpropane-2-amine and 2-(difluoromethyl)-N-methylpropan-2-amine. The hydrochloride salt is designated as 1,1-difluoro-2-methylpropan-2-amine hydrochloride.
The molecular structure consists of a central quaternary carbon bonded to:
Molecular Formula: C₄H₉F₂N
Molecular Weight: 109.12 g/mol.
¹H NMR (400 MHz, CDCl₃):
¹⁹F NMR (376 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy (KBr):
Raman Spectroscopy:
The synthesis of 1,1-difluoro-N-methylpropan-2-amine relies primarily on halogenation-fluorination reaction pathways that introduce two fluorine atoms at the terminal carbon position of the propylamine backbone . The fundamental approach involves the transformation of precursor compounds through sequential or concurrent fluorination processes that utilize electrophilic fluorinating agents [2].
Direct fluorination approaches employ electrophilic fluorine sources to introduce difluoro functionality into methylpropanamine derivatives [3]. The process typically begins with the activation of a suitable substrate through oxidation, followed by nucleophilic attack of fluoride ions to establish the desired difluoromethyl group [4]. Research has demonstrated that the order of halogen reactivity follows the sequence fluorine greater than chlorine greater than bromine greater than iodine, with fluorine exhibiting particularly aggressive reactivity toward organic substrates [5].
The reaction mechanism proceeds through formation of hypervalent iodine intermediates when iodoarene catalysts are employed [6]. These intermediates undergo subsequent rearrangement processes that facilitate the incorporation of two fluorine atoms at the designated carbon center [6]. The electronegativity of fluorine serves as a primary driving force for these halogenation reactions, with the strong electron-withdrawing nature of fluorine substituents significantly influencing the overall reaction thermodynamics [5].
Alternative synthetic routes utilize fluorinated diazoalkanes as versatile precursors for introducing difluoromethyl groups [7]. The palladium-catalyzed carbon-hydrogen functionalization reaction between indole heterocycles and fluorinated diazoalkanes provides a direct method for accessing geminal difluoro compounds [7]. This approach enables the formal introduction of a 1-aryl-2,2-difluorovinyl group through a key beta-fluoride elimination step [7].
The mechanistic pathway involves initial formation of a palladium-carbene complex, followed by nucleophilic addition and subsequent beta-fluoride elimination to yield the desired difluoro product [7]. Control experiments have confirmed that the beta-fluoride elimination pathway is critical for successful product formation, with alternative rearrangement mechanisms leading to less favorable outcomes [7].
| Reaction Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0°C to 150°C | High temperature reduces yield due to product loss [8] |
| Contact Time | 30 seconds to 10 minutes | Extended contact improves fluorination efficiency [8] |
| Fluorinating Agent Concentration | 5.6 equivalents | Lower concentrations improve selectivity [9] |
| Solvent System | Dichloromethane/Acetonitrile | Solvent choice significantly impacts reaction outcome [10] |
Catalytic amination represents a critical component in the synthesis of 1,1-difluoro-N-methylpropan-2-amine, where nitrogen-containing functionality is introduced through metal-catalyzed processes [6]. The development of efficient catalytic systems has focused on achieving high enantioselectivity and broad substrate scope while maintaining practical reaction conditions [6].
Iodoarene catalysts have emerged as particularly effective for enantioselective synthesis of difluorinated compounds [6]. The catalytic cycle involves oxidative rearrangement processes that utilize hydrogen fluoride-pyridine as the fluoride source and meta-chloroperbenzoic acid as the stoichiometric oxidant [6]. Systematic optimization of catalyst structure has led to the identification of para-sulfur pentafluoride derivatives as optimal catalysts, providing enhanced enantioselectivity with reduced catalyst loadings [6].
The reaction mechanism proceeds through formation of a bromonium ion intermediate, which undergoes attack by fluoride to generate the desired difluorinated product [6]. Catalyst decomposition pathways have been identified and mitigated through strategic structural modifications, particularly the incorporation of electron-withdrawing substituents on the benzyl ester moiety [6].
Photoredox catalysis offers an alternative approach for the synthesis of cyclic difluoroamines through visible-light-mediated cyclization reactions [11]. The process involves intramolecular cyclization of bromodifluoroalkyl amines prepared through three-component coupling reactions [11]. This methodology enables the formation of complex fluorinated nitrogen-containing heterocycles under mild conditions [11].
The photoredox mechanism requires the presence of both light and a tertiary amine base for successful cyclization [11]. Control experiments have confirmed that triethylamine can function as both an electron donor and hydrogen atom donor in the process, although the presence of acetic acid enhances the overall reaction efficiency [11].
Density functional theory calculations have provided detailed insights into the transition state structures and energetic profiles of catalytic amination reactions [6]. Single-point energy calculations using simplified catalyst and substrate structures have revealed the importance of both carbon-hydrogen to pi and pi-pi transition state interactions as critical features for enantioselectivity [6]. The correlation between experimental enantioselectivity and calculated substrate lowest unoccupied molecular orbital energies has been established, with correlation coefficients exceeding 0.96 [6].
Industrial production of 1,1-difluoro-N-methylpropan-2-amine requires scalable processes that maintain high yield and purity while addressing the challenges associated with handling reactive fluorinating agents . Large-scale synthesis protocols have been developed to accommodate continuous flow reactors and advanced purification techniques .
Continuous flow reactors provide significant advantages for industrial fluorination processes by enabling precise control of reaction parameters and enhanced safety profiles . The implementation of specialized equipment capable of handling reactive fluorinating agents has become essential for large-scale production . Temperature and pressure control systems must be carefully maintained to ensure optimal product yield and minimize unwanted side reactions .
Flow chemistry approaches have demonstrated particular effectiveness for benzyne fluorination reactions, where reaction times can be reduced to approximately 10 seconds while simultaneously increasing yields by up to 51 percent compared to batch processes [13]. The efficient Comet X-01 micromixer has proven particularly valuable for achieving rapid mixing and heat transfer in fluorination reactions [13].
Industrial optimization focuses on several key parameters that influence both reaction efficiency and economic viability [10]. Solvent selection plays a crucial role in determining reaction outcomes, with systematic screening of different solvents and reaction temperatures necessary to identify optimal conditions [10]. The use of additives or catalysts can enhance reactivity and selectivity, while optimization of stoichiometry minimizes waste and improves overall process efficiency [10].
| Process Parameter | Industrial Specification | Impact on Production |
|---|---|---|
| Reactor Type | Continuous Flow | Reduces reaction time by 90% [13] |
| Temperature Control | ±2°C precision | Critical for yield consistency |
| Pressure Management | Automated systems | Essential for safety and product quality |
| Fluorinating Agent Purity | >99% | Directly impacts final product purity |
The transition from laboratory to industrial scale requires careful consideration of heat transfer, mass transfer, and mixing efficiency . Specialized equipment designed for fluorine chemistry must be employed to handle the corrosive nature of fluorinating reagents and ensure worker safety . Process analytical technology systems enable real-time monitoring of reaction progress and product quality during continuous production .
The purification of 1,1-difluoro-N-methylpropan-2-amine presents unique challenges due to the presence of fluorinated impurities and the need to maintain product stability throughout the isolation process [14]. Specialized purification techniques have been developed to address the specific requirements of fluorinated organic compounds [8].
Gas-liquid phase purification represents the primary method for removing acidic impurities from fluorinated compounds [8]. The process involves bubbling the impure fluorinated compound gas through a liquid purifying reagent using specialized equipment such as packed tubes or multipore plates [8]. Temperature control between 0°C and 150°C is essential, with optimal conditions typically maintained between 20°C and 100°C to prevent excessive product loss [8].
Contact time optimization requires careful balance between purification efficiency and product recovery, with optimal contact times ranging from 30 seconds to 10 minutes [8]. The treated gas typically contains trace amounts of sulfuric acid and requires subsequent washing with water followed by drying using agents such as silica gel or anhydrous calcium sulfate [8].
Liquid-liquid phase purification involves direct mixing of the fluorinated compound with purifying reagents under controlled agitation [8]. The process requires temperature control below the boiling point of the fluorinated compound, with treating temperatures typically maintained between 20°C and 100°C [8]. When higher temperatures are necessary, pressurized systems such as autoclaves must be employed to prevent product volatilization [8].
The separation of purified products from reagents utilizes conventional methods including separating funnels, followed by water washing and drying [8]. Fractional distillation may be employed as a final purification step to eliminate remaining impurities and achieve the desired product purity [8].
Column chromatography using silica gel provides effective separation of fluorinated compounds from synthetic impurities [3]. The selection of appropriate eluent systems, typically petroleum ether and ethyl acetate mixtures, enables selective isolation of the desired difluoroamine product [3]. Recrystallization techniques may be employed for compounds that exhibit suitable crystalline properties [14].
| Purification Method | Temperature Range | Typical Yield Recovery | Purity Achievement |
|---|---|---|---|
| Gas-Liquid Phase | 20-100°C | 85-95% | >98% |
| Liquid-Liquid Phase | 20-100°C | 80-90% | >95% |
| Column Chromatography | Ambient | 75-85% | >99% |
| Fractional Distillation | Compound-specific | 90-95% | >97% |
Computational modeling has become indispensable for understanding and optimizing the synthetic pathways leading to 1,1-difluoro-N-methylpropan-2-amine [15]. Density functional theory calculations provide detailed mechanistic insights and enable prediction of reaction outcomes before experimental validation [15].
The omega-B97X-D functional with aug-cc-pVDZ basis sets has been established as the optimal computational method for predicting fluorine-19 nuclear magnetic resonance chemical shifts in fluorinated compounds [15]. This approach achieves root mean square errors of 3.57 parts per million while maintaining reasonable computational costs [15]. The method has been successfully applied to conformationally averaged calculations for complex fluorinated molecules where stereochemical effects involving fluorine dominate [15].
Transition state calculations have revealed the importance of specific molecular interactions in determining reaction selectivity [6]. Computed interaction energies between simplified catalyst and substrate structures provide evidence for both carbon-hydrogen to pi and pi-pi interactions as critical features in the enantiodetermining transition states [6]. Linear free-energy relationships have been established between experimental enantioselectivity and calculated substrate properties [6].
The Artificial Force Induced Reaction method implemented in the Global Reaction Route Mapping program has enabled the prediction of novel synthetic pathways for difluorinated compounds [16]. Three-component reactions involving amines, difluorocarbene, and carbon dioxide have been computationally designed and subsequently validated experimentally [16]. The computational predictions have successfully identified promising starting materials and reaction conditions for the synthesis of alpha,alpha-difluoroglycine derivatives [16].
Calculated reaction pathways have revealed the energetic barriers associated with different mechanistic possibilities [16]. The highest energy barriers for decomposition reactions have been computed to range from 18.2 to 32.5 kilocalories per mole, depending on the specific substrate structure [16]. These calculations have provided guidance for the development of new difluorocarbene precursors and optimization of reaction conditions [16].
The thermodynamic stability of 1,1-Difluoro-N-methylpropan-2-amine reflects the interplay between molecular structure and environmental conditions. Thermal stability assessments based on analogous fluorinated amine systems indicate moderate stability characteristics compared to non-fluorinated tertiary amines [1] [2].
The compound features a tertiary carbon center bonded to two methyl groups and an amino group, with a difluoromethyl group attached to the central carbon [3]. This structural arrangement creates significant steric hindrance around the amine functionality, which generally enhances thermal stability by protecting the nitrogen center from degradation reactions [4] [5].
The presence of two fluorine atoms in the difluoromethyl group substantially alters the electronic environment around the nitrogen atom. Quantum chemical calculations on related difluoroamine systems demonstrate that fluorine substitution leads to planar geometry at the nitrogen center, contrasting with the typical tetrahedral arrangement in non-fluorinated amines [6]. This geometric distortion affects both thermal stability and reactivity patterns.
Research on fluorinated amine thermal degradation indicates that compounds containing C-F bonds exhibit enhanced stability at moderate temperatures but may undergo dehydrofluorination at elevated temperatures above 300°C [7] [8]. For 1,1-Difluoro-N-methylpropan-2-amine, the onset of decomposition is estimated to occur around 250-300°C based on structural analogies with similar fluorinated tertiary amines [4].
Phase transition behavior studies on related fluorinated compounds show that the difluoromethyl group significantly impacts both melting and boiling points compared to non-fluorinated analogs [9]. The enhanced intermolecular interactions due to fluorine's high electronegativity contribute to altered phase equilibria.
Investigation of structurally similar difluorinated compounds reveals potential for multiple crystalline forms [5]. The bulky difluoromethyl substituent may inhibit close packing in the solid state, potentially leading to lower density crystalline phases compared to non-fluorinated analogs.
The solubility characteristics of 1,1-Difluoro-N-methylpropan-2-amine are governed by the dual nature of its molecular structure, combining hydrophilic amine functionality with lipophilic fluorinated components.
Computational estimates based on group contribution methods suggest the following Hansen solubility parameters:
These values reflect the moderate polarity introduced by the amine group balanced against the lipophilic character of the fluorinated alkyl chain [10].
The logarithm of the partition coefficient (LogP) for 1,1-Difluoro-N-methylpropan-2-amine is estimated to be in the range of 1.2 to 1.8, indicating moderate lipophilicity [11] [12]. This value represents a significant increase compared to non-fluorinated analogs due to the electron-withdrawing effect of fluorine atoms, which reduces the basicity and increases hydrophobic character.
Comparison with structurally related compounds shows:
The progressive increase in LogP with fluorine substitution demonstrates the significant impact of fluorination on partitioning behavior.
The water solubility of 1,1-Difluoro-N-methylpropan-2-amine is expected to be moderate to low based on structural considerations. The tertiary amine functionality provides some hydrophilic character through potential hydrogen bonding, while the difluoromethyl group contributes significant hydrophobic character .
Solubility enhancement may occur in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, where the reduced basicity of the fluorinated amine allows for better solvation without extensive hydrogen bonding [15].
The acid-base properties of 1,1-Difluoro-N-methylpropan-2-amine are dramatically altered by the presence of the difluoromethyl substituent, which exerts a strong electron-withdrawing effect on the nitrogen center.
The pKa value of 1,1-Difluoro-N-methylpropan-2-amine is estimated to be in the range of 7-9, representing a significant decrease compared to non-fluorinated tertiary amines [16] [6]. For comparison:
This dramatic basicity reduction results from the inductive electron withdrawal by fluorine atoms, which destabilizes the protonated form of the amine [18] [19].
Thermodynamic studies of fluorinated amine protonation reveal that the enthalpy of protonation becomes less favorable with increasing fluorine substitution [20]. The entropy change upon protonation is also affected, as the planar geometry of fluorinated amines provides less structural reorganization energy upon protonation compared to tetrahedral non-fluorinated amines.
Temperature dependence of the acid-base equilibrium shows that fluorinated amines typically exhibit smaller temperature coefficients for pKa changes, indicating more thermodynamically stable protonation states across temperature ranges [21].
The reduced basicity of 1,1-Difluoro-N-methylpropan-2-amine affects its ability to form stable salts with acids. The compound can form hydrochloride salts (as evidenced by commercial availability of the hydrochloride form) [22] [23], but these salts may exhibit reduced stability in aqueous solution compared to non-fluorinated analogs due to the weaker basicity.
Stability studies indicate that fluorinated amine salts demonstrate enhanced stability under acidic conditions but may undergo hydrolysis more readily under basic conditions [15].
The volatility characteristics of 1,1-Difluoro-N-methylpropan-2-amine are influenced by molecular weight, intermolecular interactions, and the unique properties imparted by fluorine substitution.
Based on structural analogy with related fluorinated compounds, the vapor pressure of 1,1-Difluoro-N-methylpropan-2-amine at 25°C is estimated to be in the range of 5-15 mmHg. This estimate considers:
Comparison with structurally similar compounds:
The Clausius-Clapeyron relationship for 1,1-Difluoro-N-methylpropan-2-amine is expected to show moderate temperature dependence of vapor pressure. The enthalpy of vaporization is estimated to be higher than non-fluorinated analogs due to:
The evaporation rate of 1,1-Difluoro-N-methylpropan-2-amine is expected to be moderate to slow compared to lower molecular weight amines. This characteristic has implications for:
Atmospheric stability studies on fluorinated amines indicate enhanced persistence compared to non-fluorinated analogs, with reduced photochemical reactivity due to the strong C-F bonds [24] [25].